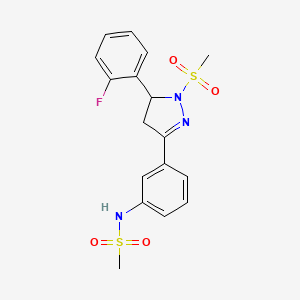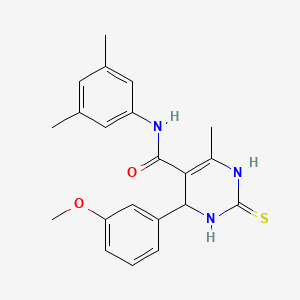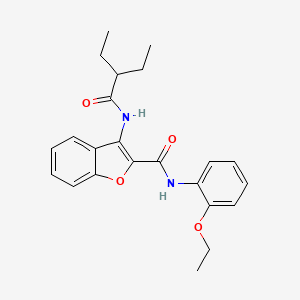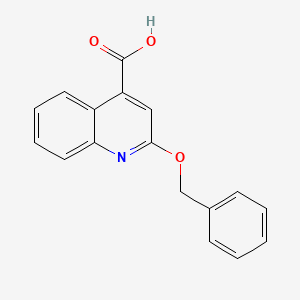![molecular formula C9H7F6NO B2885841 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1803611-90-6](/img/structure/B2885841.png)
1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is a fluorinated organic compound characterized by its trifluoromethyl groups and pyrrole ring structure
Mechanism of Action
Target of Action
The primary targets of 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one are currently unknown. This compound is a relatively new entity and its interactions with biological systems are still under investigation .
Mode of Action
It is known that the compound contains a pyrrole ring, which is a common structural motif in many biologically active compounds . The trifluoromethyl groups may enhance the compound’s lipophilicity, potentially influencing its interactions with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds containing pyrrole rings and trifluoromethyl groups have been found to interact with various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The presence of the trifluoromethyl groups may enhance the compound’s stability and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its biological targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate reaction conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, involving nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated pyrroles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated molecules.
Biology: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
Industry: Utilized in the production of agrochemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Used in the preparation of borate ions.
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Utilized as an organocatalyst in organic chemistry.
Uniqueness: 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one stands out due to its pyrrole ring structure, which is not commonly found in similar fluorinated compounds. This structural feature imparts unique chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
1-[1-methyl-3,5-bis(trifluoromethyl)pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c1-4(17)7-5(8(10,11)12)3-6(16(7)2)9(13,14)15/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYNHFYZLZVUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(N1C)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)
![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)
![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2885764.png)
![2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2885765.png)
![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2885768.png)
![1-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclopentane-1-carboxamide](/img/structure/B2885770.png)

![2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid](/img/structure/B2885773.png)

![N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2885778.png)

